4-(dimethylamino)benzaldehyde 1,3-benzothiazol-2-ylhydrazone
Overview
Description
4-(dimethylamino)benzaldehyde 1,3-benzothiazol-2-ylhydrazone is an organic carbonyl compound containing amino and aldehyde groups . It is part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 4-(dimethylamino)benzaldehyde 1,3-benzothiazol-2-ylhydrazone is not widely documented. The compound is used in Ehrlich and Kovac′s reagents to test indole . It is also used to prepare aldehydes from Grignard reagents .Molecular Structure Analysis
The linear formula of 4-(dimethylamino)benzaldehyde 1,3-benzothiazol-2-ylhydrazone is C16H16N4O . Its molecular weight is 280.332 .Chemical Reactions Analysis
The compound is used in the Ehrlich reaction, a test for the presence of indoles in a sample containing alkaloids . It is also used for the determination of hydroxyproline level .Physical And Chemical Properties Analysis
The compound has a melting point range of 70-75 °C . It is soluble in ethanol .Scientific Research Applications
Mercury Ion Detection
This compound has been utilized as an ionophore in the development of a Coated Wire Electrode (CWE) for the Flow Injection Analysis (FIA) of mercury ions . The method offers a cost-effective, less labor-intensive alternative to traditional methods like atomic absorption spectroscopy, with the added benefit of being practical for in-situ or on-site analyses.
Environmental Monitoring
Due to its sensitivity to mercury ions, this compound can be employed in environmental water samples for monitoring mercury levels. This is crucial for ensuring water safety and adhering to the permissible mercury levels set by the World Health Organization .
Vibrational Spectroscopy
The compound’s structure and dynamics have been studied through Inelastic Neutron Scattering (INS) and Periodic Density Functional Theory (DFT) calculations. This research aids in understanding molecular interactions and dynamics, which is essential for various applications in materials science .
Chemical Sensor Development
As a part of chemical ion sensors or ion-selective electrodes, this compound provides an alternative to more complex instrumental methods for ion detection. It’s particularly useful for detecting mercury (II) ions, offering performance comparable to more sophisticated equipment .
Safety and Hazards
properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-20(2)13-9-7-12(8-10-13)11-17-19-16-18-14-5-3-4-6-15(14)21-16/h3-11H,1-2H3,(H,18,19)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMDXWUNOLJWGZ-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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